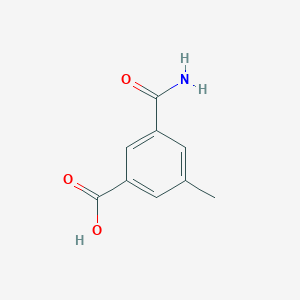

3-Carbamoyl-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-carbamoyl-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOMWHYPNDSLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-74-2 | |

| Record name | 3-carbamoyl-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Carbamoyl 5 Methylbenzoic Acid and Its Congeners

Retrosynthetic Analysis of the 3-Carbamoyl-5-methylbenzoic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. airitilibrary.com This process involves identifying key chemical bonds that can be disconnected based on reliable and well-established chemical reactions. ox.ac.uk

Key Disconnections and Strategic Planning

For this compound, the primary retrosynthetic disconnections involve the carbon-carbon bond of the carboxylic acid group and the carbon-nitrogen bond of the carbamoyl (B1232498) group.

Key Disconnections:

C(aryl)-COOH bond: This disconnection leads to a 3-carbamoyl-5-methylphenyl intermediate, which could be a Grignard reagent or an organolithium species, and a carboxylating agent like carbon dioxide.

C(aryl)-CONH2 bond: This disconnection suggests an aromatic carboxylic acid precursor, specifically 5-methylisophthalic acid or a derivative, which can then be selectively amidated.

Aryl-C(methyl) bond: While less common for this specific target, disconnection of the methyl group could be considered, leading to a 3-carbamoylbenzoic acid derivative.

Strategic Planning:

A primary strategic consideration is the order of introduction of the functional groups to manage their directing effects in electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-director, while the carboxylic acid and carbamoyl groups are meta-directors. This interplay of directing effects is crucial for achieving the desired 1,3,5-substitution pattern. A plausible strategy involves starting with a precursor that already has the desired substitution pattern or can be selectively functionalized.

Classical and Modern Synthetic Routes to this compound

A variety of synthetic routes can be envisioned for the preparation of this compound, leveraging both classical and modern organic chemistry reactions.

Multi-Step Synthesis from Defined Precursor Molecules

A common approach involves the modification of commercially available, appropriately substituted aromatic compounds. For instance, a plausible route could commence with 3,5-dimethylbenzonitrile.

Synthetic Pathway from 3,5-Dimethylbenzonitrile:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Oxidation | KMnO₄, heat | 3-Cyano-5-methylbenzoic acid |

| 2 | Hydrolysis | H₂SO₄ (aq), heat | This compound |

This route leverages the differential reactivity of the methyl groups, where one can be selectively oxidized to a carboxylic acid. Subsequent hydrolysis of the nitrile group under controlled acidic conditions can yield the desired carbamoyl group.

Another potential precursor is 5-methylisophthalic acid. This dicarboxylic acid can be selectively converted to the target molecule through monoamidation.

Introduction of the Carbamoyl Group via Amidation Reactions

The formation of the amide bond is a cornerstone of organic synthesis. mdpi.com In the context of this compound synthesis, the carbamoyl group can be introduced via amidation of a corresponding carboxylic acid precursor.

Direct Amidation of Carboxylic Acids:

The direct condensation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com However, various activating agents can be employed to facilitate this transformation.

Table of Common Amidation Activating Agents:

| Activating Agent | Description |

| Carbodiimides (e.g., DCC, EDC) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |

| Phosphonium Salts (e.g., BOP, PyBOP) | Form activated acylphosphonium species. |

| Imidazole-based reagents | Imidazole carbamates and ureas have been shown to be effective for chemoselective amidation. acs.org |

For the synthesis of this compound from 5-methylisophthalic acid, chemoselective mono-amidation is required. This can be achieved by carefully controlling the stoichiometry of the reagents or by employing catalysts that favor mono-functionalization. Niobium(V) oxide (Nb₂O₅) has been reported as a reusable Lewis acid catalyst for the amidation of dicarboxylic acids. researchgate.netnih.govacs.org

Carboxylation Strategies for the Benzoic Acid Moiety

The introduction of the carboxylic acid group onto the aromatic ring can be accomplished through various carboxylation strategies. A prominent method is the directed ortho-metalation (DoM) followed by quenching with carbon dioxide. researchgate.netacs.orgacs.org

Directed ortho-Metalation:

In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with an electrophile, such as CO₂, to introduce a new substituent. acs.orgnih.gov

For the synthesis of this compound, a precursor such as N,N-diethyl-3-methylbenzamide could be utilized. The diethylamide group can act as a DMG, directing lithiation to the ortho position (C2 or C6). However, to achieve carboxylation at the 5-position, a different precursor or strategy would be necessary, as the directing group's influence is primarily on its immediate vicinity.

An alternative approach is the carboxylation of an organometallic species derived from a halogenated precursor. For instance, a Grignard reagent formed from 3-bromo-5-methylbenzamide (B1525935) could be carboxylated with CO₂.

Palladium-Catalyzed Cross-Coupling Reactions in Related Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura coupling and palladium-catalyzed carbonylation are highly relevant to the synthesis of substituted benzoic acids. tcichemicals.comnih.govbeilstein-journals.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.com This reaction could be employed to construct the 3,5-disubstituted aromatic core of the target molecule. For example, a di-brominated benzene (B151609) derivative could undergo sequential Suzuki couplings with a methylboronic acid and a boronic acid derivative bearing a masked carboxylic acid or carbamoyl group.

Palladium-Catalyzed Carbonylation:

Palladium-catalyzed carbonylation reactions provide a direct method for the introduction of a carbonyl group. nih.govnih.gov An aryl halide or triflate can be reacted with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst. nih.gov To synthesize this compound, a precursor like 3-bromo-5-methylbenzoic acid ester could be subjected to aminocarbonylation, or 3-bromo-5-methylbenzamide could undergo alkoxycarbonylation followed by hydrolysis. nih.gov

Table of Palladium-Catalyzed Reactions in Related Systems:

| Reaction | Substrates | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Pd(OAc)₂, SPhos | Biaryl |

| Aminocarbonylation | Aryl bromide, Amine, CO | Pd(dba)₂, Xantphos | Aryl amide |

| Alkoxycarbonylation | Aryl bromide, Alcohol, CO | Pd(dba)₂, Xantphos | Aryl ester |

These advanced synthetic methodologies provide a versatile toolbox for the construction of this compound and its analogs, enabling the synthesis of a wide range of structurally diverse compounds for various applications.

Asymmetric Synthesis and Chiral Resolution Techniques Applied to this compound Precursors

The stereochemistry of precursors is a critical determinant in the synthesis of enantiomerically pure target molecules. For congeners of this compound, particularly chiral carbamoylmethyl hexanoic acids, the control of stereocenters is paramount. This is primarily achieved through two strategic avenues: direct asymmetric synthesis to create the desired enantiomer, or the resolution of a racemic mixture.

Enantioselective Approaches for Related Carbamoylmethyl Hexanoic Acids

While direct asymmetric synthesis of this compound itself is not extensively detailed in the provided context, methodologies applied to structurally analogous compounds, such as (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, offer significant insights. One prominent strategy involves the resolution of racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid using chiral resolving agents like R-(+)-α-Phenylethylamine to isolate the desired enantiomer google.com. This approach, while technically a resolution, is a common and effective method for obtaining enantiomerically pure material.

Diastereomeric Salt Formation and Crystallization-Induced Asymmetric Transformation

The most prevalent method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. This technique involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). wikipedia.orglibretexts.orglibretexts.orgopenstax.orglibretexts.org The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties, such as solubility libretexts.orglibretexts.org. This difference allows for their separation by fractional crystallization wikipedia.org. After separation, the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt wikipedia.orgopenstax.org.

Several chiral resolving agents have been successfully employed for compounds related to this compound. For the resolution of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, chiral amines such as (R)-(+)-α-phenylethylamine, (S)-(+)-phenylglycinol, and (R)-(+)-1-(1-naphthyl)ethylamine have proven effective. google.compatsnap.comgoogleapis.comgoogle.com The selection of the appropriate resolving agent and solvent system is crucial for efficient separation and is often determined empirically wikipedia.orgpatsnap.com.

Table 1: Chiral Resolving Agents for 3-(Carbamoylmethyl)-5-methylhexanoic Acid

| Resolving Agent | Target Enantiomer Isolated | Reference |

|---|---|---|

| (R)-(+)-α-Phenylethylamine | (R)-(-)-enantiomer | google.comgoogle.com |

| (S)-(+)-Phenylglycinol | (S)-(+)-enantiomer salt crystallizes | patsnap.comgoogleapis.com |

Crystallization-induced asymmetric transformation (CIAT), also referred to as second-order asymmetric transformation, is a more advanced technique that can theoretically convert a racemate entirely into a single enantiomer researchgate.netacs.org. This process combines the crystallization of one diastereomer with the in-situ racemization of the undesired diastereomer in the solution phase. As the desired diastereomer crystallizes and is removed from the equilibrium, the remaining undesired diastereomer in solution racemizes, continuously supplying more of the desired form to crystallize. This dynamic resolution allows for yields exceeding the 50% limit of classical resolution researchgate.netrsc.org.

Racemization and Recycling Strategies for Enantiomeric Purity

A significant drawback of classical resolution is that the undesired enantiomer, which can constitute up to 50% of the starting material, is often discarded wikipedia.org. To improve the economic and environmental viability of the process, racemization and recycling of the unwanted enantiomer are essential ru.nl. Racemization is the process of converting a pure enantiomer back into a racemic mixture ru.nlaccessscience.com.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances worldwidejournals.com. In the synthesis of this compound and its analogs, these principles can be applied by utilizing alternative energy sources like microwaves and employing environmentally benign reaction media.

Microwave-Assisted Synthesis Protocols for Related Compounds

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and easier workups compared to conventional heating methods asianpubs.org. The direct formation of an amide bond from a carboxylic acid and an amine, a key transformation in the synthesis of this compound, can be effectively accelerated under microwave irradiation asianpubs.orgmdpi.combenthamscience.comrsc.orgnih.gov.

Protocols have been developed for the direct amidation of carboxylic acids with amines under solvent-free conditions using a catalytic amount of ceric ammonium nitrate (CAN) in an open microwave reactor mdpi.comnih.gov. This method is noted for being fast, efficient, and environmentally friendly, with a simple product isolation procedure that often avoids the need for chromatographic purification mdpi.comnih.gov. Other studies have demonstrated efficient microwave-assisted amide synthesis using various catalysts or coupling agents, highlighting the versatility of this technology asianpubs.orgbenthamscience.comrsc.org.

Table 2: Comparison of Microwave-Assisted Amidation Methods

| Method | Catalyst/Reagent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Direct Amidation | Ceric Ammonium Nitrate (CAN) | Solvent-free, Microwave | Rapid, high yields, simple workup, green | mdpi.comnih.gov |

| One-Pot Synthesis | Agro-waste derived catalyst (WEB), EDC.HCl | Solvent-free, Microwave | Eco-friendly, non-toxic, cheaper catalyst | benthamscience.com |

| Direct Conversion | Tosyl chloride, K2CO3, SiO2, TBAB | Solvent-free, Microwave | High yields, short reaction times, versatile | asianpubs.org |

Solvent-Free or Aqueous Reaction Conditions

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Many syntheses are moving towards solvent-free conditions or the use of water as a reaction medium researchgate.netresearchgate.net.

Solvent-free reactions, often coupled with microwave irradiation, provide a powerful green synthetic strategy asianpubs.orgmdpi.comnih.gov. By eliminating the solvent, this approach minimizes waste, reduces potential environmental contamination, and simplifies product purification mdpi.comnih.gov.

Performing organic reactions in water is another highly desirable green alternative to traditional organic solvents researchgate.net. While the low solubility of many organic substrates in water can be a challenge, methodologies have been developed to facilitate amide bond formation in aqueous environments. One such protocol involves the direct coupling of carboxylate salts and ammonium salts at room temperature in an acetonitrile/water mixture using the water-soluble coupling reagent EDC·HCl rsc.org. This method avoids the need for tertiary amine bases and often yields a clean product without requiring column chromatography rsc.org. The development of such aqueous systems is a significant step towards more sustainable pharmaceutical manufacturing rsc.orgmdpi.com. Additionally, one-pot procedures have been developed where thioester intermediates are formed under neat (solvent-free) conditions, followed by the addition of an aqueous medium for the final conversion to the amide, combining the benefits of both approaches rsc.org.

Information on Purity Profiling and Impurity Synthesis of this compound Not Publicly Available

Despite a thorough review of scientific literature and chemical databases, specific information regarding the purity profiling and the directed synthesis of impurities for the compound this compound is not available in the public domain.

Advanced methodologies in chemical synthesis place a strong emphasis on identifying and characterizing impurities to ensure the quality and safety of the final product. This process, known as purity profiling, is a critical step in the development and manufacturing of chemical compounds. It involves the use of sophisticated analytical techniques to detect, identify, and quantify any unintended substances that may be present alongside the desired compound.

Furthermore, the directed synthesis of potential impurities is a common practice. By intentionally creating these related substances, chemists can develop analytical standards to accurately detect their presence in the main product and study their potential impact.

However, in the case of this compound, specific research articles, patents, or other forms of scientific documentation detailing its unique impurity profile or outlining methods for the synthesis of its specific impurities could not be identified. General principles of organic synthesis suggest that potential impurities could arise from starting materials, by-products of the main reaction, or degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would typically be employed for their detection and characterization.

Without dedicated studies on this particular compound, a detailed and scientifically validated account for the requested section "2.5. Purity Profiling and Directed Synthesis of Impurities in this compound Production" cannot be provided. Consequently, the creation of a data table listing specific impurities and their synthetic methodologies is not feasible.

Comprehensive Spectroscopic Elucidation of 3 Carbamoyl 5 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The predicted ¹H and ¹³C NMR spectra of 3-Carbamoyl-5-methylbenzoic acid are based on the known chemical shifts of 3-methylbenzoic acid (m-toluic acid) and the substituent effects of the carbamoyl (B1232498) group (-CONH₂). rsc.orgnist.gov The spectra would be expected to show signals corresponding to the aromatic protons, the methyl group protons, the amide protons, and the carboxylic acid proton.

¹H NMR Spectroscopy:

In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to exhibit the following signals:

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 12.0-13.0 ppm. This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.

Amide Protons (-CONH₂): Two distinct broad singlets are anticipated for the two amide protons, likely appearing between 7.5 and 8.5 ppm. Their distinctness arises from the restricted rotation around the C-N bond, making them chemically non-equivalent.

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as singlets or narrow multiplets in the aromatic region (7.5-8.5 ppm). The specific shifts are influenced by the electronic effects of both the carboxyl and carbamoyl substituents. The proton at position 4 (between the two functional groups) is expected to be the most deshielded.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons would be observed further upfield, typically around 2.4 ppm. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~12.5 | Broad Singlet | 1H |

| H-2 | ~8.2 | Singlet | 1H |

| H-4 | ~8.3 | Singlet | 1H |

| H-6 | ~8.0 | Singlet | 1H |

| -CONH₂ | ~8.1 and ~7.6 | Broad Singlets | 2H |

| -CH₃ | ~2.4 | Singlet | 3H |

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment. oregonstate.edudocbrown.info

Carbonyl Carbons (C=O): Two signals are expected in the downfield region. The carboxylic acid carbonyl carbon is typically found around 167-170 ppm, while the amide carbonyl carbon appears at a slightly lower chemical shift, around 165-168 ppm. rsc.org

Aromatic Carbons (Ar-C): Six distinct signals are anticipated for the aromatic carbons, though some may overlap. The carbons directly attached to the electron-withdrawing carboxyl and carbamoyl groups (C-1, C-3, and C-5) will be deshielded and appear further downfield (130-140 ppm) compared to the other aromatic carbons (125-135 ppm). docbrown.info

Methyl Carbon (-CH₃): The methyl carbon signal will be found in the upfield region of the spectrum, typically around 21 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C OOH | ~168 |

| -C ONH₂ | ~166 |

| C-1 | ~132 |

| C-2 | ~130 |

| C-3 | ~135 |

| C-4 | ~128 |

| C-5 | ~139 |

| C-6 | ~126 |

| -C H₃ | ~21 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between the aromatic protons if any significant coupling exists between them, helping to distinguish their positions on the ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu Key HMBC correlations would include:

The methyl protons (-CH₃) correlating to the C-4, C-5, and C-6 carbons.

The aromatic protons correlating to neighboring and geminal carbons, confirming the substitution pattern. For example, H-2 would show correlations to C-1, C-3, and C-6.

The amide protons (-CONH₂) correlating to the amide carbonyl carbon and the C-2 and C-4 aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could reveal through-space interactions between the methyl protons and the H-4 and H-6 aromatic protons, as well as between the amide protons and the H-2 and H-4 protons, helping to establish the preferred orientation of the substituents.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, packing, and dynamics of molecules in the solid phase. For a molecule like this compound, which has multiple hydrogen bond donors and acceptors, different crystalline forms (polymorphs) with distinct packing arrangements are possible.

ssNMR can distinguish between polymorphs because the NMR parameters (chemical shifts, quadrupolar couplings) are highly sensitive to the local electronic environment, which differs in each crystal form. nih.gov For instance, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would likely show different chemical shifts for the carbonyl and aromatic carbons in different polymorphs. Furthermore, ssNMR can be used to determine internuclear distances and probe the details of the hydrogen-bonding network, providing crucial data that complements information from X-ray diffraction. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying functional groups, each of which has characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by the vibrational modes of its key functional groups.

Carboxylic Acid Group (-COOH):

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. docbrown.infopressbooks.pub This broadening is a classic signature of the strong hydrogen bonding present in carboxylic acid dimers.

C=O Stretch: A strong, sharp absorption band should appear between 1680 and 1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid. docbrown.info

C-O Stretch: This vibration, coupled with O-H bending, gives rise to bands in the 1210-1320 cm⁻¹ region. docbrown.info

Carboxamide Group (-CONH₂):

N-H Stretch: Primary amides typically show two bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These bands are often of medium intensity.

C=O Stretch (Amide I band): A very strong absorption is expected around 1640-1670 cm⁻¹. This band is distinct from the carboxylic acid carbonyl stretch.

N-H Bend (Amide II band): A strong band appears in the 1590-1640 cm⁻¹ region.

Aromatic Ring and Methyl Group:

Aromatic C-H Stretch: Weak to medium bands appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: Bands corresponding to the methyl group C-H stretching will appear in the 2850-2960 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |

| Amide | N-H Stretch | 3100-3500 | Medium (two bands) |

| Amide | C=O Stretch (Amide I) | 1640-1670 | Strong |

| Amide | N-H Bend (Amide II) | 1590-1640 | Strong |

| Aromatic | C=C Stretch | 1450-1600 | Medium to Weak |

| Alkyl | C-H Stretch | 2850-2960 | Medium |

The presence of both carboxylic acid and amide functional groups allows for a rich network of intermolecular hydrogen bonds, which profoundly influences the vibrational spectra. mdpi.com The most significant effect of hydrogen bonding is the red-shifting (shift to lower frequency) and broadening of the stretching vibrations of the bonds involved, namely the O-H and N-H bonds. nih.govyoutube.com

In the solid state, it is highly probable that the carboxylic acid groups form cyclic dimers via strong O-H···O=C hydrogen bonds. researchgate.netaip.org This interaction is the primary reason for the extremely broad O-H stretching band observed in the IR spectra of benzoic acids. docbrown.infonih.gov

Simultaneously, the amide groups can form hydrogen bonds with neighboring molecules, either with another amide (N-H···O=C) or potentially with the carboxylic acid group. These interactions would cause the N-H stretching bands to broaden and shift to lower wavenumbers compared to a non-hydrogen-bonded state. researchgate.net The extent of these shifts can provide qualitative information about the strength of the hydrogen bonds. jchemrev.com By comparing spectra in different phases (e.g., solid vs. dilute solution), the effects of intermolecular hydrogen bonding can be clearly distinguished. quora.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for confirming the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₉H₉NO₃, which corresponds to a molecular weight of 179.17 g/mol . researchgate.net High-resolution mass spectrometry would provide a more precise mass measurement, allowing for the unambiguous confirmation of the elemental composition.

Key predicted fragmentation pathways for this compound include:

Loss of a hydroxyl radical (-•OH, 17 Da): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

Loss of a water molecule (-H₂O, 18 Da): This can occur through the interaction of the carboxylic acid and carbamoyl groups.

Loss of an amino radical (-•NH₂, 16 Da) or ammonia (B1221849) (-NH₃, 17 Da): Fragmentation of the carbamoyl group.

Loss of carbon monoxide (-CO, 28 Da): A common fragmentation from the acylium ion.

Loss of the carboxyl group (-COOH, 45 Da): Cleavage of the bond between the aromatic ring and the carboxylic acid group.

Loss of the carbamoyl group (-CONH₂, 44 Da): Cleavage of the bond between the aromatic ring and the carbamoyl group.

The following table summarizes the predicted major fragment ions for this compound based on the fragmentation patterns of related structures.

| Predicted Fragment Ion | Structure | m/z (Nominal Mass) | Proposed Fragmentation Pathway |

| [M]+ | [C₉H₉NO₃]+ | 179 | Molecular Ion |

| [M-OH]+ | [C₉H₈NO₂]+ | 162 | Loss of hydroxyl radical from the carboxylic acid group |

| [M-H₂O]+ | [C₉H₇NO₂]+ | 161 | Loss of water |

| [M-COOH]+ | [C₈H₈NO]+ | 134 | Loss of the carboxyl group |

| [M-CONH₂]+ | [C₈H₅O₂]+ | 133 | Loss of the carbamoyl group |

| [C₇H₅O]+ | [C₇H₅O]+ | 105 | Loss of CO from [M-OH-NH₂]+ or related pathways |

| [C₆H₅]+ | [C₆H₅]+ | 77 | Loss of CO from [C₇H₅O]+ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. docbrown.infoacademie-sciences.fr The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores.

For this compound, the benzene (B151609) ring, the carboxylic acid group, and the carbamoyl group act as chromophores. The electronic transitions expected for this molecule are primarily π → π* and n → π* transitions. researchgate.netcdnsciencepub.com

π → π transitions:* These are typically high-energy transitions that result in strong absorption bands. They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic systems like benzoic acid derivatives, these transitions often appear in the region of 200-300 nm. researchgate.net

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital. They are generally of lower energy and result in weaker absorption bands compared to π → π* transitions. researchgate.net

While an experimental UV-Vis spectrum for this compound is not available in the provided search results, the absorption maxima can be predicted based on data for structurally similar compounds like 3-aminobenzoic acid, which exhibits absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The presence of the electron-withdrawing carbamoyl and carboxylic acid groups, along with the electron-donating methyl group, will influence the exact positions and intensities of these absorption bands.

The expected UV-Vis absorption data and the corresponding electronic transitions for this compound are summarized in the table below.

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |

| ~200-210 | High | π → π | Benzene Ring / Conjugated System |

| ~230-240 | Moderate | π → π | Benzene Ring / Conjugated System |

| ~270-280 | Low | n → π* | Carbonyl (C=O) of Carboxylic Acid and Carboxamide |

Crystallographic Investigations of 3 Carbamoyl 5 Methylbenzoic Acid and Its Crystalline Forms

Single-Crystal X-ray Diffraction Studies

This technique provides the most precise information about the arrangement of atoms in a crystal. By diffracting X-rays off a single, high-quality crystal, a three-dimensional map of the electron density can be generated, allowing for the exact determination of the molecular structure.

Molecular Geometry and Bond Parameters

Had data been available, this section would have presented a detailed table of bond lengths and angles within the 3-Carbamoyl-5-methylbenzoic acid molecule. This would include the distances between adjacent atoms (e.g., C-C bonds in the benzene (B151609) ring, C-O bonds in the carboxylic acid) and the angles formed between them. These parameters define the precise geometry of the molecule in the solid state.

Conformational Analysis and Torsion Angles

This subsection would have focused on the three-dimensional shape or conformation of the molecule. Torsion angles, which describe the rotation around single bonds (e.g., the bond connecting the carboxylic acid group to the benzene ring), would be tabulated. This information is crucial for understanding the molecule's flexibility and preferred orientation.

Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a carbamoyl (B1232498) group (also a hydrogen bond donor and acceptor) suggests that this compound would form extensive hydrogen bonding networks. This section would have detailed the specific atoms involved in these bonds, the distances between them, and the resulting patterns or motifs. Furthermore, interactions between the aromatic π-systems of adjacent benzene rings (π-stacking) would have been described.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. This section would have discussed whether this compound is known to exhibit polymorphism and would have detailed the structures of any different polymorphs. Similarly, studies involving the co-crystallization of this molecule with other compounds to form new crystalline structures would be presented here. rsc.orgscispace.com General studies on benzoic acid derivatives show that co-crystallization can lead to the formation of different polymorphs depending on the preparation technique. rsc.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides the most detailed structural information, PXRD is used to characterize a bulk, microcrystalline powder sample. units.it This section would have presented the PXRD pattern for this compound, which serves as a unique "fingerprint" for the crystalline phase. This technique is essential for confirming the identity and purity of a bulk sample and for identifying different polymorphs. nih.govunits.it

Due to the absence of specific experimental data for this compound in the searched literature, the detailed analysis and data tables required for this article cannot be produced.

Computational and Theoretical Investigations of 3 Carbamoyl 5 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is extensively used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

Prediction of Geometries and Vibrational Frequencies

Using DFT methods, such as the B3LYP functional combined with a 6-311++G(d,p) basis set, the geometric parameters of 3-Carbamoyl-5-methylbenzoic acid can be precisely calculated. acs.orgpsu.edu This process involves minimizing the total energy of the molecule to find its equilibrium structure. The output of this optimization includes key data such as bond lengths (in Ångstroms), bond angles (in degrees), and dihedral angles, which define the spatial relationship between the atoms of the benzoic acid ring and its carbamoyl (B1232498) and methyl substituents.

Once the geometry is optimized, the same theoretical level can be used to compute the harmonic vibrational frequencies. nih.govscirp.org These frequencies correspond to the various modes of molecular motion, including stretching, bending, and torsional vibrations. For a molecule like this compound, which has 22 atoms, there are 60 normal modes of vibration. These calculated frequencies are crucial for interpreting experimental infrared and Raman spectra.

Table 1: Representative Predicted Geometrical Parameters for Benzoic Acid Derivatives Note: Specific experimental or calculated data for this compound were not available in the searched literature. This table presents typical parameters for substituted benzoic acids based on DFT calculations to illustrate the expected values.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C=O (Carboxyl) | ~1.21 |

| C-O (Carboxyl) | ~1.35 | |

| O-H (Carboxyl) | ~0.97 | |

| C-C (Aromatic) | ~1.39 - 1.41 | |

| C-N (Carbamoyl) | ~1.36 |

| Parameter | Angle | Typical Calculated Value (°) |

| Bond Angle | O=C-O (Carboxyl) | ~123 |

| C-C-C (Aromatic) | ~118 - 121 |

Validation with Experimental Spectroscopic Data

The theoretical vibrational frequencies obtained from DFT calculations are systematically higher than those observed in experimental FT-IR and FT-Raman spectra due to the neglect of anharmonicity and the use of a finite basis set. To bridge this gap, the calculated frequencies are uniformly scaled using a specific scaling factor (e.g., 0.9614 for B3LYP). nih.gov The excellent agreement often found between the scaled theoretical wavenumbers and the experimental spectral bands serves to validate the accuracy of the computed molecular geometry. scirp.org This correlative approach allows for a confident assignment of each vibrational band to a specific molecular motion. scirp.org

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. Computational methods provide a detailed picture of this electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For substituted benzoic acids, DFT calculations can predict these energy levels and visualize the spatial distribution of the HOMO and LUMO. nih.govresearchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methyl group, while the LUMO would likely be concentrated on the electron-withdrawing carboxylic acid and carbamoyl groups.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters Note: The values below are representative for substituted benzoic acids and illustrate the type of data obtained from DFT calculations. Specific values for this compound are not available in the cited literature.

| Parameter | Symbol | Typical Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.3 to -7.1 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.8 to -2.5 | Energy of the lowest energy electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | ~ 4.0 to 4.8 | Indicates kinetic stability and chemical reactivity. |

| Ionization Potential | I ≈ -EHOMO | ~ 6.3 to 7.1 | Energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | ~ 1.8 to 2.5 | Energy released when an electron is added. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This method provides a quantitative picture of the charge distribution and the stabilizing effects of electron delocalization.

Table 3: Representative NBO Donor-Acceptor Interactions Note: This table illustrates the type of stabilizing interactions identified by NBO analysis in substituted aromatic systems.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| LP(2) O (Carboxyl) | π(C-C) (Aromatic Ring) | High | π-conjugation |

| LP(1) N (Carbamoyl) | π(C=O) (Carbamoyl) | Moderate | Resonance stabilization |

| π(C-C) (Aromatic Ring) | π*(C=O) (Carboxyl) | Moderate | Electron delocalization |

Chemical Reactivity Descriptors and Fukui Functions

DFT provides the basis for calculating a range of chemical reactivity descriptors that predict how a molecule will behave in a chemical reaction. mdpi.com Global descriptors are derived from the HOMO and LUMO energies and include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, quantifying its electrophilic character.

Nucleophilic attack (f+): Where an electron is added. The site with the highest f+ value is the most electrophilic.

Electrophilic attack (f-): Where an electron is removed. The site with the highest f- value is the most nucleophilic.

For this compound, Fukui functions would likely identify the carbonyl carbons of both the carboxylic acid and carbamoyl groups as the primary sites for nucleophilic attack, while the oxygen and nitrogen atoms would be susceptible to electrophilic attack.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms, providing insights into the intricate steps of chemical transformations. For a molecule like this compound, computational methods could theoretically be employed to understand its synthesis or reactivity. However, specific studies applying these methods to this compound are not currently available.

Transition State Characterization and Energy Profiles

The characterization of transition states and the mapping of reaction energy profiles are fundamental to understanding reaction kinetics and mechanisms. This would involve locating the high-energy transition state structures along a reaction coordinate and calculating the associated energy barriers.

Data Table: Hypothetical Transition State Analysis Parameters

| Parameter | Description | Hypothetical Value for a Reaction Involving this compound |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Data not available |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the reactants and the transition state. | Data not available |

| Imaginary Frequency | A single negative frequency in the vibrational analysis of a transition state, confirming it as a true saddle point. | Data not available |

Note: The table above is illustrative of the types of data that would be generated from such a study, but no actual values have been reported for this compound.

Solvent Effects on Reaction Pathways

The surrounding solvent can significantly influence reaction pathways and rates. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent environment affects the energies of reactants, products, and transition states. Research into the specific influence of different solvents on reactions involving this compound has not been published.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently used to predict the NLO properties of molecules. These predictions can guide the synthesis of new materials with desired optical characteristics. Key parameters predicted include the first hyperpolarizability (β), which is a measure of the second-order NLO response. For this compound, there are no published predictions of its NLO properties.

Data Table: Hypothetical Predicted NLO Properties of this compound

| Property | Description | Predicted Value |

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges in a molecule. | Data not available |

| Polarizability (α) | The tendency of a molecule's electron cloud to be distorted by an external electric field. | Data not available |

| First Hyperpolarizability (β) | A measure of the second-order non-linear optical response. | Data not available |

Note: This table illustrates the NLO properties that would be calculated in a computational study. No such data is currently available for this compound.

Quantum Theory of Atoms in Molecules (AIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to understand chemical bonding and intermolecular interactions. researchgate.netresearchgate.netmdpi.com This theory allows for the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms, and the characterization of the nature of these interactions (e.g., covalent, hydrogen bonds, van der Waals interactions). researchgate.netresearchgate.net While AIM is a powerful tool for studying the supramolecular chemistry of crystalline solids, a detailed AIM analysis of the intermolecular interactions in the crystal structure of this compound has not been reported in the scientific literature.

Chemical Reactivity and Mechanistic Investigations of 3 Carbamoyl 5 Methylbenzoic Acid

Reactivity of Carboxylic Acid and Amide Functionalities

The presence of both a carboxylic acid and an amide on the same aromatic ring allows for a range of reactions typical of these functional groups. However, the reactivity of one group can be influenced by the presence of the other.

Esterification: The carboxylic acid moiety of 3-Carbamoyl-5-methylbenzoic acid can be converted to an ester through reactions with alcohols, most commonly under acidic catalysis in a process known as Fischer esterification. masterorganicchemistry.com This is an equilibrium reaction where the use of an excess of the alcohol or the removal of water as it is formed drives the reaction toward the ester product. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) would yield methyl 3-carbamoyl-5-methylbenzoate. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com

Amide Hydrolysis: Amides are significantly less reactive towards hydrolysis than other carboxylic acid derivatives. britannica.com The hydrolysis of the carbamoyl (B1232498) group in this compound to yield 5-methylisophthalic acid would require strenuous conditions, such as prolonged heating with a strong acid or base. masterorganicchemistry.com Under acidic conditions, the mechanism begins with the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.com A key feature of acid-catalyzed hydrolysis is that the amine leaving group is protonated to form an ammonium (B1175870) ion, which prevents the reverse reaction from occurring. britannica.commasterorganicchemistry.com Basic hydrolysis is also possible but is typically slow because the hydroxide (B78521) ion must attack a relatively unreactive carbonyl, and the leaving group is a strongly basic amide anion (⁻NH₂). masterorganicchemistry.com

Reductions: The reduction of this compound would affect both the carboxylic acid and the amide groups, depending on the reducing agent used. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both functional groups. britannica.comlibretexts.org The carboxylic acid would be reduced to a primary alcohol, and the amide would be reduced to a primary amine. This would transform this compound into (3-(aminomethyl)-5-methylphenyl)methanol. The mechanism for carboxylic acid reduction involves deprotonation followed by nucleophilic attack of the hydride, while amide reduction also proceeds via a tetrahedral intermediate. libretexts.orgyoutube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce either carboxylic acids or amides. libretexts.org

Oxidations: The benzene (B151609) ring itself is generally resistant to oxidation, as are the carboxylic acid and amide groups under typical conditions. However, the benzylic methyl group is susceptible to oxidation by strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under heating can oxidize the methyl group to a carboxylic acid. This reaction would convert this compound into 5-carbamoyl-isophthalic acid. The oxidation of alkyl groups on a benzene ring is a common synthetic transformation. organic-chemistry.org Milder, more selective methods using catalysts like sodium tungstate (B81510) with hydrogen peroxide or photo-oxidation with bromine have also been developed for converting benzylic methyl groups to carboxylic acids. organic-chemistry.org Another approach involves using vanadium pentoxide in sulfuric acid to oxidize aryl methyl groups. google.com

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, on the benzene ring of this compound are governed by the directing effects of the existing substituents. The regiochemical outcome depends on the balance between their activating/deactivating and ortho-, para-/meta-directing influences. studysmarter.co.uk

The directing effects of the substituents are summarized in the table below.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -COOH | Electron-withdrawing (by resonance and induction) | Deactivating | Meta-director |

| -CONH₂ | Electron-withdrawing (by resonance and induction) | Deactivating | Meta-director |

| -CH₃ | Electron-donating (by hyperconjugation and induction) | Activating | Ortho-, Para-director |

Both the carboxylic acid and carbamoyl groups are deactivating and direct incoming electrophiles to the positions meta to themselves (positions 2, 4, and 6). The methyl group is activating and directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).

In this case, all three substituents direct the incoming electrophile to the same positions: C2, C4, and C6.

Position 2 is ortho to the methyl group and meta to the carbamoyl group.

Position 4 is para to the methyl group and meta to the carboxylic acid group.

Position 6 is ortho to the methyl group and meta to both the carboxylic acid and carbamoyl groups.

Nucleophilic Acyl Substitution at the Carbamoyl Group

Nucleophilic acyl substitution involves the replacement of a leaving group attached to a carbonyl carbon with a nucleophile. masterorganicchemistry.com Carboxylic acid derivatives vary widely in their reactivity towards this type of substitution, with the general order being: acid chlorides > acid anhydrides > esters > amides. britannica.com

The carbamoyl group of this compound is an amide, which is the least reactive of the common carboxylic acid derivatives. britannica.com Direct nucleophilic acyl substitution at the carbamoyl carbon is therefore challenging. Furthermore, any strong, negatively charged nucleophile (such as a Grignard reagent or an alkoxide) would first react as a base and deprotonate the much more acidic carboxylic acid proton. masterorganicchemistry.com

For a nucleophilic substitution to occur at the carbamoyl group, the carboxylic acid would likely need to be protected first, for example, by converting it to an ester. Even then, amides only react with strong nucleophiles under forcing conditions. A possible reaction is the Hofmann rearrangement, where a primary amide is treated with bromine and a strong base to yield a primary amine with one fewer carbon atom. google.com

Intermolecular Reactions with Various Nucleophiles and Electrophiles

The reactivity of this compound with external reagents is a composite of the reactivities of its functional groups.

Reactions with Nucleophiles:

Bases (e.g., NaOH): The most facile reaction is the deprotonation of the carboxylic acid to form the corresponding carboxylate salt, sodium 3-carbamoyl-5-methylbenzoate.

Alcohols (e.g., CH₃OH, with acid catalyst): As discussed, this leads to esterification of the carboxylic acid group. masterorganicchemistry.com

Amines (e.g., RNH₂): Direct reaction with amines is unlikely to form a new amide from the carboxylic acid without a coupling agent (like DCC) or conversion to a more reactive derivative (like an acid chloride). The amine would primarily act as a base.

Hydride Reagents (e.g., LiAlH₄): This strong nucleophile will reduce both the carboxylic acid and the amide. youtube.com

Organometallic Reagents (e.g., CH₃MgBr): These powerful nucleophiles and bases will first deprotonate the carboxylic acid. Using excess reagent could potentially lead to attack at the carbonyl groups, but the initial acid-base reaction is dominant. youtube.com

Reactions with Electrophiles:

Acids (e.g., H₂SO₄): These will protonate the carbonyl oxygens of both the carboxylic acid and the amide, activating them towards nucleophilic attack. This is the first step in reactions like esterification and hydrolysis. masterorganicchemistry.commasterorganicchemistry.com

Electrophiles for Aromatic Substitution (e.g., NO₂⁺): As detailed in section 6.2, these will attack the aromatic ring at the positions directed by the existing substituents, likely positions 2 and 4.

Study of Reaction Kinetics and Thermodynamics

Kinetics: The rates of reaction are governed by the activation energy of the rate-determining step.

Esterification: The rate is dependent on the concentration of the acid catalyst, the alcohol, and the substrate, as well as the temperature. Steric hindrance around the carboxylic acid can slow the reaction.

Amide Hydrolysis: This reaction is known to be kinetically slow due to the low reactivity of the amide functional group, which is stabilized by resonance. masterorganicchemistry.com High activation energy means that significant energy input (e.g., heat) is required.

Electrophilic Aromatic Substitution: The rate is significantly lower than that of benzene due to the presence of two deactivating groups. The rate-determining step is the formation of the arenium ion intermediate, and its stability, influenced by the electronic effects of the substituents, directly impacts the reaction rate. libretexts.org

Thermodynamics: The position of equilibrium is determined by the relative Gibbs free energy of the reactants and products.

Esterification: This is a reversible process, and the equilibrium constant is typically close to 1. To favor product formation, a large excess of one reactant (usually the alcohol) is used, or a product (water) is removed. masterorganicchemistry.com

Hydrolysis: Both ester and amide hydrolysis are thermodynamically favorable but may be kinetically slow. The hydrolysis of an amide is driven by the formation of a stable carboxylic acid (or carboxylate) and an amine (or ammonium ion).

Synthesis and Structural Diversification of 3 Carbamoyl 5 Methylbenzoic Acid Derivatives and Analogs

Structural Modifications at the Carbamoyl (B1232498) Group

N-Alkylation and N-Acylation of the Amide Nitrogen

The amide nitrogen of the carbamoyl group can be functionalized through N-alkylation and N-acylation reactions to generate secondary or tertiary amides. These reactions typically proceed via the deprotonation of the amide nitrogen followed by nucleophilic attack on an alkylating or acylating agent.

N-Alkylation: The introduction of alkyl groups on the amide nitrogen can be achieved using various alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a suitable base. The choice of base is critical to ensure selective deprotonation of the amide without promoting side reactions. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like dimethylformamide (DMF). The reaction conditions, such as temperature and reaction time, can be optimized to control the degree of alkylation.

A general procedure for N-alkylation involves dissolving 3-Carbamoyl-5-methylbenzoic acid in an appropriate solvent, followed by the addition of a base to generate the corresponding anion. The alkylating agent is then added, and the reaction is monitored until completion. The resulting N-alkylated derivatives can be purified using standard chromatographic techniques. Reductive amination represents an alternative pathway for N-alkylation, particularly for introducing more complex alkyl substituents.

N-Acylation: N-acylation introduces an acyl group onto the amide nitrogen, forming an imide functionality. This can be accomplished by reacting the parent compound with an acyl chloride or an acid anhydride under basic conditions. Catalysts such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction. The resulting N-acyl derivatives exhibit altered electronic and steric properties compared to the parent amide.

| Reagent Class | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | N-Methyl-3-carbamoyl-5-methylbenzoic acid |

| Alkyl Halide | Benzyl Bromide | N-Benzyl-3-carbamoyl-5-methylbenzoic acid |

| Acyl Chloride | Acetyl Chloride | N-Acetyl-3-carbamoyl-5-methylbenzoic acid |

| Acid Anhydride | Acetic Anhydride | N-Acetyl-3-carbamoyl-5-methylbenzoic acid |

Bioisosteric Replacements of the Amide Moiety (e.g., sulfonamides)

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. The amide group of this compound can be replaced with various bioisosteres, with sulfonamides being a prominent example.

Sulfonamides are recognized as effective bioisosteres for amides due to their similar hydrogen-bonding capabilities and tetrahedral geometry. drughunter.com However, they typically exhibit greater metabolic stability and can influence the acidity and lipophilicity of the molecule. The synthesis of a sulfonamide analog of this compound would involve the replacement of the -CONH2 group with a -SO2NHR group.

A plausible synthetic route to a sulfonamide analog could start from 3-amino-5-methylbenzoic acid, which can be converted to the corresponding sulfonyl chloride via a Sandmeyer-type reaction. Subsequent reaction of the sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine would yield the desired sulfonamide. Alternatively, direct chlorosulfonation of a suitable precursor followed by amination can be employed. google.comfishersci.co.uk

Other potential bioisosteric replacements for the amide moiety include tetrazoles, oxadiazoles, and triazoles, each offering distinct electronic and steric profiles. drughunter.com

| Original Functional Group | Bioisosteric Replacement | Example Derivative |

| Carbamoyl (-CONH2) | Sulfonamide (-SO2NH2) | 3-Sulfamoyl-5-methylbenzoic acid |

| Carbamoyl (-CONH2) | N-Methylsulfonamide (-SO2NHCH3) | 3-(N-Methylsulfamoyl)-5-methylbenzoic acid |

Modifications of the Methyl Group on the Benzoic Acid Ring

The methyl group at the 5-position of the benzoic acid ring provides another site for structural diversification. Modifications at this position can impact the molecule's interaction with biological targets and alter its metabolic profile.

Oxidation to Carboxylic Acid Derivatives (e.g., 3-Carbamoyl-5-formylbenzoic acid)

The methyl group can be oxidized to various oxidation states, including an aldehyde (formyl) or a carboxylic acid. The selective oxidation of a benzylic methyl group in the presence of other functional groups can be achieved using specific oxidizing agents.

Controlled oxidation to the aldehyde, yielding 3-Carbamoyl-5-formylbenzoic acid , can be accomplished using reagents such as ceric ammonium (B1175870) nitrate (CAN) or N-bromosuccinimide (NBS) followed by hydrolysis. More vigorous oxidation conditions, for instance, using potassium permanganate (B83412) (KMnO4) or chromic acid under heating, would lead to the formation of the corresponding dicarboxylic acid, 3-Carbamoyl-5-carboxybenzoic acid (also known as 5-carbamoylisophthalic acid).

Halogenation and Other Substitutions

The methyl group can also be a site for halogenation, typically through free-radical substitution mechanisms. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under UV irradiation can lead to the formation of a bromomethyl derivative. This benzylic halide is a versatile intermediate that can be further converted into other functional groups, such as alcohols, ethers, amines, and nitriles, through nucleophilic substitution reactions.

Derivatization of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide range of functional analogs, including esters and amides. These modifications can significantly impact the compound's pharmacokinetic properties, such as absorption and distribution.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed to synthesize various alkyl esters. google.com Alternatively, reaction with alkyl halides under basic conditions can also yield esters.

Amide derivatives can be prepared by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride can then be reacted with a wide range of primary or secondary amines to form the corresponding amides. Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provide a milder alternative for direct amide bond formation between the carboxylic acid and an amine. fishersci.co.uk

| Derivative Type | Reagents | Example Product |

| Methyl Ester | Methanol (B129727), H2SO4 | Methyl 3-carbamoyl-5-methylbenzoate |

| Ethyl Ester | Ethanol, H2SO4 | Ethyl 3-carbamoyl-5-methylbenzoate |

| Amide | Thionyl chloride, then Benzylamine | 3-Carbamoyl-N-benzyl-5-methylbenzamide |

| Amide | EDC, Morpholine | (3-Carbamoyl-5-methylphenyl)(morpholino)methanone |

General synthetic principles for the formation of esters, amides, anhydrides, and acid chlorides from carboxylic acids are well-established in organic chemistry. Similarly, methods for creating biaryl and heterocyclic structures, such as the Suzuki-Miyaura coupling, are widely documented. However, the application of these methods to "this compound" specifically, including reaction conditions, yields, and characterization of the resulting products, is not reported.

Furthermore, there is a notable absence of information concerning the synthesis of chiral analogs and stereoisomers related to "this compound." The available literature extensively covers a similarly named but structurally distinct compound, "3-carbamoylmethyl-5-methylhexanoic acid," and its stereoisomers, which are relevant in medicinal chemistry. However, due to the fundamental structural differences between a benzoic acid and a hexanoic acid core, the synthetic routes and stereochemical considerations for the hexanoic acid derivative are not applicable to the target compound of this article.

The lack of specific data prevents the generation of a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline. The creation of such an article would require access to proprietary research or the undertaking of novel laboratory synthesis and analysis, which falls beyond the scope of this work. Therefore, the requested article on the "" cannot be produced at this time.

Supramolecular Chemistry and Non Covalent Assemblies Involving 3 Carbamoyl 5 Methylbenzoic Acid

Design and Formation of Co-crystals and Salts

The dual functionality of 3-Carbamoyl-5-methylbenzoic acid makes it an excellent candidate for the formation of both salts and co-crystals. The acidic proton of the carboxylic acid group can be transferred to a basic co-former, resulting in salt formation. Alternatively, it can engage in hydrogen bonding with a neutral co-former to create a co-crystal, a multi-component crystal held together by non-covalent interactions. chemicalbook.com

The design of these multi-component systems is guided by the principles of pKa matching and supramolecular synthons. A general rule suggests that for salt formation to occur, the difference in pKa between the acidic compound and the basic co-former (ΔpKa) should be greater than 3. chemicalbook.com When the ΔpKa is less than 0, a co-crystal is typically formed. The region between 0 and 3 represents a continuum where either a salt or a co-crystal, or even a salt-cocrystal hybrid, might be isolated, depending on the specific crystalline environment. chemicalbook.com

The formation of co-crystals or salts of this compound can be achieved through various established methods, including:

Solution Crystallization: Dissolving the acid and a selected co-former in a suitable solvent and allowing the solvent to evaporate slowly or cool down can yield high-quality single crystals suitable for X-ray diffraction. google.com

Grinding: Both neat (dry) and liquid-assisted grinding of the two solid components can induce solid-state transformations to form the desired co-crystal. google.com

Slurry Crystallization: Stirring a suspension of the components in a solvent where they have limited solubility can facilitate the conversion to the most stable crystalline form. google.com

Table 1: Potential Co-formers for this compound

| Co-former Class | Example(s) | Potential Interaction |

| Pyridines | 4,4'-Bipyridine, Isonicotinamide | Carboxylic Acid···Pyridine Heterosynthon |

| Carboxylic Acids | Adipic Acid, Terephthalic Acid | Carboxylic Acid Homodimer, Amide···Acid Heterosynthon |

| Amides | Nicotinamide, Benzamide | Amide Homodimer, Amide···Acid Heterosynthon |

| Active Ingredients | Caffeine, Theophylline | Various Hydrogen Bonding Synthons |

Role of Carboxylic Acid and Amide Groups in Directing Supramolecular Synthons

Supramolecular synthons are robust and predictable patterns of intermolecular interactions. The carboxylic acid and primary amide groups of this compound are powerful directors of crystal packing due to their ability to form well-defined synthons.

The carboxylic acid group most commonly forms the well-known carboxylic acid homodimer , a highly stable eight-membered ring motif denoted by the graph set symbol R²₂(8). This synthon involves two molecules connected by a pair of O-H···O hydrogen bonds.

The primary amide group can also form a robust amide homodimer (R²₂(8) motif) through a pair of N-H···O hydrogen bonds. Alternatively, it can form a one-dimensional chain or ribbon, often described by a C(4) graph set, where molecules are linked head-to-tail.

When both functional groups are present, as in this compound, a competition or collaboration between these synthons occurs. This can lead to more complex structures directed by the amide-acid heterosynthon , where the carboxylic acid O-H group donates a hydrogen bond to the amide carbonyl oxygen, and an amide N-H donates to the carboxylic acid carbonyl. This interaction is a cornerstone of co-crystal formation between carboxylic acids and amides. google.com

Hydrogen Bonding Motifs and Networks in Solid State

Specifically, one could anticipate the following motifs:

1D Chains/Tapes: Molecules might link via amide-to-amide hydrogen bonds to form a linear tape. These tapes could then be cross-linked by carboxylic acid dimers.

2D Sheets: A common pattern involves the formation of carboxylic acid dimers which are then stitched together into a 2D sheet by the amide groups forming hydrogen bonds with adjacent dimers. patsnap.com

3D Frameworks: The combination of strong hydrogen bond donors (O-H, N-H) and acceptors (C=O) allows for the potential formation of complex three-dimensional frameworks, possibly incorporating solvent molecules if crystallized from solution. ambeed.comgoogle.com

The specific motif adopted is a result of a fine energy balance between the different possible hydrogen bonds, steric hindrance from the methyl group, and the efficiency of crystal packing.

Table 2: Common Hydrogen Bond Synthons

| Synthon Name | Functional Groups Involved | Graph Set | Description |

| Carboxylic Acid Homodimer | Carboxylic Acid, Carboxylic Acid | R²₂(8) | Centrosymmetric dimer formed by two O-H···O bonds. |

| Amide Homodimer | Primary Amide, Primary Amide | R²₂(8) | Centrosymmetric dimer formed by two N-H···O bonds. |

| Amide Catenane/Tape | Primary Amide, Primary Amide | C(4) | Linear chain formed by single N-H···O bonds. |

| Acid-Amide Heterosynthon | Carboxylic Acid, Primary Amide | R²₂(7) | Dimer formed between the two different functional groups. |

π-π Stacking and Other Weak Intermolecular Interactions in Crystal Engineering

While strong hydrogen bonds form the primary structure of the supramolecular assembly, weaker interactions are crucial for reinforcing the final three-dimensional architecture. For this compound, the aromatic benzene (B151609) ring is the source of these vital interactions.

π-π Stacking: The planar aromatic rings can stack on top of one another, an interaction driven by electrostatic and van der Waals forces. This stacking typically occurs with centroid-to-centroid distances in the range of 3.3 to 3.8 Å. The stacking can be face-to-face or, more commonly, offset, where the rings are laterally shifted to minimize repulsive forces. These interactions often link hydrogen-bonded sheets or chains into a 3D structure.

Other Weak Interactions:

C-H···O Interactions: The aromatic C-H groups or the methyl C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen atoms of either the amide or carboxylic acid groups.

C-H···π Interactions: The electron-rich face of the benzene ring can act as a weak hydrogen bond acceptor for C-H donors from neighboring molecules.

Self-Assembly Strategies for Ordered Architectures

The inherent directionality and specificity of the functional groups in this compound make it an ideal building block for bottom-up self-assembly strategies. By controlling experimental conditions such as solvent, temperature, and concentration, it is possible to guide the assembly process towards desired architectures.

For example, crystallization at a liquid-liquid or gas-liquid interface could potentially lead to the formation of 2D crystalline films. The use of patterned substrates could template the growth of ordered arrays. The predictable formation of hydrogen-bonded tapes makes the molecule a candidate for creating linear, fibrous nanostructures. chemicalbook.com These strategies rely on the molecule's intrinsic ability to recognize itself and assemble in a pre-programmed fashion, driven by the hierarchy of non-covalent interactions.

Potential for Host-Guest Chemistry and Encapsulation Phenomena

While this compound itself is unlikely to form a robust, permanent cavity, its self-assembled structures may exhibit potential for host-guest interactions. If the supramolecular assembly process results in a framework with voids or channels, these spaces could potentially encapsulate small solvent or guest molecules.

This phenomenon is often observed in crystal structures where the hydrogen-bonding network creates pores. The size, shape, and chemical nature of these cavities would be determined by the specific 3D packing of the acid molecules. For instance, if the molecules assemble into a layered structure, the interlayer spacing might be suitable for intercalating flat, aromatic guest molecules. The design of such host-guest systems would involve co-crystallization experiments with a variety of potential guest molecules to explore whether stable inclusion compounds can be formed.

Applications of 3 Carbamoyl 5 Methylbenzoic Acid As a Chemical Precursor and in Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

3-Carbamoyl-5-methylbenzoic acid serves as a crucial intermediate in the synthesis of more complex carboxylic acids and functionalized aromatic compounds. Its development is linked to advancements in cross-coupling reactions that allow for precise modification of aromatic rings. The synthesis of this compound often involves iterative functional group transformations, highlighting its role as a stepping stone in multi-step synthetic pathways. For instance, the creation of such derivatives can be achieved through the oxidation of precursors like (3-bromo-5-methylphenyl)methanol (B1290704) to form an intermediate such as 3-bromo-5-methylbenzoic acid, which can then be further functionalized. This positions this compound as a valuable precursor in routes designed to produce structurally elaborate molecules for pharmaceutical and materials science research.

Building Block for Advanced Molecular Scaffolds

The structure of this compound makes it an excellent building block for creating advanced molecular scaffolds. The compound is noted for its dual functionalization: a carboxylic acid group and a carbamoyl (B1232498) group. These groups, positioned at the 1 and 3 positions of the aromatic ring, provide defined vectors for building larger, three-dimensional structures. The carboxylic acid enhances solubility and allows for salt formation or conversion to other functional groups like esters, while the carbamoyl group introduces hydrogen-bonding capabilities.